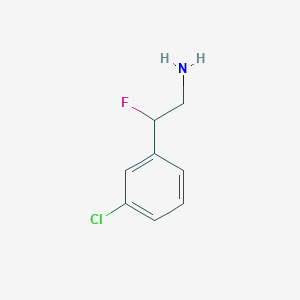

2-(3-Chlorophenyl)-2-fluoroethan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-chlorophenyl)-2-fluoroethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8H,5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCHUFTXNMCOWIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(3-Chlorophenyl)-2-fluoroethan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to disrupt mitochondrial function, leading to changes in energy production and increased oxidative stress. This disruption can affect cell division and lead to chromosomal instability.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit oxidative phosphorylation by acting as a protonophore, which disrupts the proton gradient across the mitochondrial membrane. This inhibition affects ATP synthesis and overall cellular energy metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its effectiveness. Long-term exposure to the compound can result in persistent alterations in cellular function, including sustained oxidative stress and mitochondrial dysfunction.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as neuroprotection or modulation of neurotransmitter systems. At higher doses, it can cause toxic or adverse effects, including neurotoxicity and hepatotoxicity. Threshold effects are observed, where a certain dosage level must be reached to elicit a significant biological response.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it undergoes biotransformation by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. These metabolic pathways can influence the compound’s overall activity and toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments, such as mitochondria or the endoplasmic reticulum, where it exerts its effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may accumulate in mitochondria, where it disrupts mitochondrial function and induces oxidative stress. This localization is crucial for understanding the compound’s mechanism of action and potential therapeutic applications.

Biological Activity

2-(3-Chlorophenyl)-2-fluoroethan-1-amine, also known as a fluorinated derivative of phenethylamine, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound exhibits various biological activities that are relevant in pharmacology and therapeutic contexts.

- Molecular Formula : C8H9ClFN

- Molecular Weight : 175.62 g/mol

- Structure : The compound features a chlorophenyl group and a fluoroethylamine moiety, which contribute to its biological activity.

Biological Activities

The biological activities of this compound can be summarized as follows:

- Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects, potentially through modulation of neurotransmitter systems.

- Neuroprotective Effects : Research indicates that it may possess neuroprotective properties, with implications for treating neurodegenerative diseases.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation, which could be beneficial in conditions such as arthritis and other inflammatory disorders.

- Toxicological Profile : Toxicology studies reveal that the compound is harmful if swallowed and can cause skin irritation, highlighting the need for careful handling and dosage regulation in therapeutic applications .

Case Study 1: Antidepressant Activity

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors. The mechanism was hypothesized to involve the enhancement of serotonin and norepinephrine levels in the brain.

Case Study 2: Neuroprotection

In vitro assays showed that the compound could protect neuronal cells from oxidative stress-induced apoptosis. This suggests its potential utility in conditions like Alzheimer's disease, where oxidative damage is a key factor.

Case Study 3: Anti-inflammatory Effects

A recent investigation into the anti-inflammatory properties revealed that treatment with this compound significantly reduced cytokine levels in models of induced inflammation, indicating its potential role in managing inflammatory diseases.

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

1.1 Antiinflammatory and Autoimmune Disease Treatment

One of the primary applications of 2-(3-Chlorophenyl)-2-fluoroethan-1-amine is in the treatment of autoimmune diseases and inflammatory conditions. Research indicates that compounds with similar structures can inhibit the MTH1 enzyme, which is implicated in various autoimmune disorders such as rheumatoid arthritis, multiple sclerosis, and psoriasis. The inhibition of this enzyme may provide new therapeutic avenues for managing these diseases by modulating immune responses .

1.2 Antispasmodic Activity

Recent studies have demonstrated that derivatives of this compound exhibit antispasmodic properties. These compounds were synthesized and evaluated for their biological activity, revealing potential as effective treatments for gastrointestinal spasms. The efficacy was assessed through ex vivo contractile activity tests, indicating their promise as alternatives to existing antispasmodic medications like mebeverine .

Biological Research

2.1 Molecular Docking Studies

Molecular docking studies involving this compound have been conducted to predict its binding affinities with various biological targets, including DNA and albumin. These computational methods help elucidate the compound's interaction mechanisms at the molecular level, providing insights into its pharmacological profiles .

2.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that it possesses notable cytotoxic effects against certain bacterial strains, suggesting potential applications in treating infections caused by resistant microorganisms. The compound's structure allows for modifications that could enhance its antibacterial potency .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that allow for the introduction of various functional groups, enhancing its biological activity. For instance, derivatives have been synthesized to explore their effects on different biological pathways, including anti-inflammatory and antimicrobial activities .

Case Studies and Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.